N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.56. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H21N3O5S with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Cycle Progression : Studies indicate that this compound can induce cell cycle arrest in cancer cells at the G0/G1 and G2/M phases. This effect is likely mediated through the modulation of key regulatory proteins such as p53 and Topoisomerase II .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines. This is evidenced by increased expression of pro-apoptotic markers and decreased viability in treated cells .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits significant antibacterial properties, potentially through intercalation into bacterial DNA .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 4 - 10 | Induces apoptosis; cell cycle arrest |
MCF7 | 5 - 12 | Modulates p53 expression |
HeLa | 6 - 15 | Inhibits tubulin polymerization |
MDA-MB-231 | 8 - 14 | Induces apoptosis; G2/M phase arrest |
These findings suggest that the compound has potent anticancer properties with varying degrees of effectiveness across different cell types.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. In vitro studies have shown:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 24 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 22 |
These results indicate a significant potential for development as an antibacterial agent.
Case Studies
- El-Metwally et al. (2020) : This study focused on a series of thieno[2,3-d]pyrimidine derivatives including the target compound. It was found to upregulate p53 expression significantly and induce apoptosis in HepG2 cells .
- Madia et al. (2021) : Research on aminopyrimidine derivatives highlighted the strong anticancer properties of related compounds, suggesting a common mechanism involving cell cycle regulation and apoptosis induction .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-16-6-4-15(5-7-16)26-22(28)21-19(8-9-32-21)25-23(26)33-13-20(27)24-14-10-17(30-2)12-18(11-14)31-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFHHKMPVHEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.